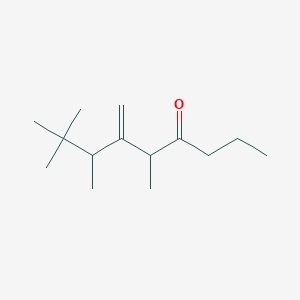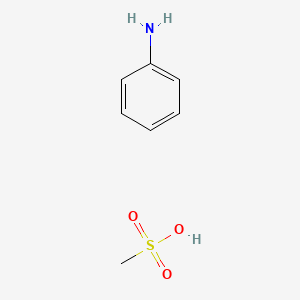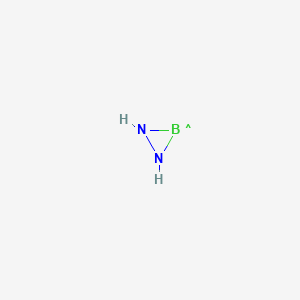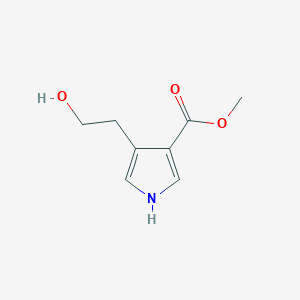
methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is methyl 4-(2-oxoethyl)-1H-pyrrole-3-carboxylate.
Reduction: The major product is methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-methanol.
Substitution: The major products depend on the substituents introduced, such as brominated or chlorinated derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrrole derivatives.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate
- Methyl 4-(2-methoxyethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
83670-73-9 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)7-5-9-4-6(7)2-3-10/h4-5,9-10H,2-3H2,1H3 |
InChI Key |
GRRALUTWKLQMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



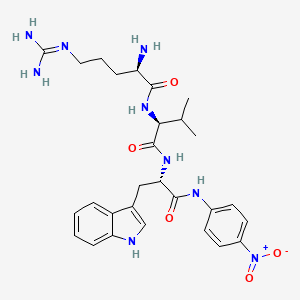
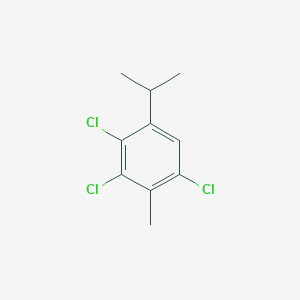
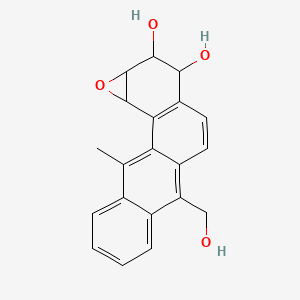
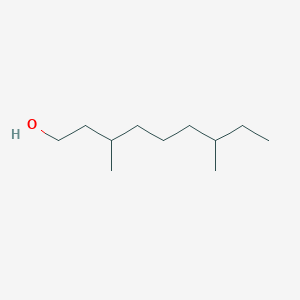
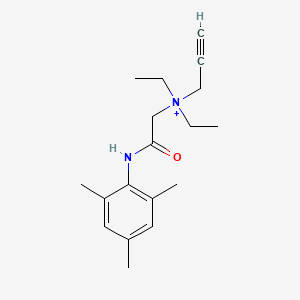
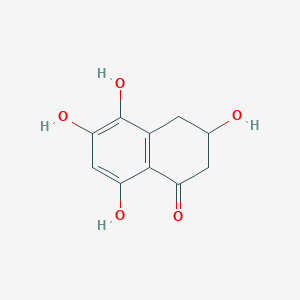
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
